2-Bromo-6-methylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)10-7(11)2-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLPPYEUWGRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Theoretical Electronic Properties of 2 Bromo 6 Methylimidazo 1,2 a Pyrazine
Analysis of the Fused Imidazole (B134444) and Pyrazine (B50134) Ring System Architecture
The core of 2-Bromo-6-methylimidazo[1,2-a]pyrazine is a bicyclic system formed by the fusion of a five-membered imidazole ring and a six-membered pyrazine ring. This fusion creates a planar, aromatic scaffold that is a common structural motif in molecules of pharmacological importance. tsijournals.com The imidazo[1,2-a]pyrazine (B1224502) system is characterized by a bridgehead nitrogen atom, which is shared between the two rings.
| Structural Feature | Description |
|---|---|
| Core Scaffold | Imidazo[1,2-a]pyrazine |
| Ring Composition | One 5-membered imidazole ring fused to one 6-membered pyrazine ring |
| Planarity | The fused ring system is generally considered to be essentially planar nih.gov |
| Key Characteristic | Contains a bridgehead nitrogen atom shared between both rings |
Electronic Distribution within the Imidazo[1,2-a]pyrazine Scaffold
The electronic nature of the imidazo[1,2-a]pyrazine core is distinctly dichotomous, a result of the inherent properties of its constituent rings. This electronic imbalance is a primary driver of the molecule's reactivity and chemical behavior.
Pi-Excessive Imidazole Ring Characteristics
The five-membered imidazole portion of the scaffold is classified as a π-excessive aromatic heterocycle. pitt.edu This characteristic arises from the contribution of its atoms to the aromatic π-system. The imidazole ring contains two nitrogen atoms and three carbon atoms. wikipedia.org One nitrogen atom is "pyrrole-like," contributing two electrons from its lone pair to the π-system, while the other "pyridine-like" nitrogen and the three carbon atoms each contribute one π-electron. libretexts.orgksu.edu.sa This results in a total of six π-electrons delocalized over a five-membered ring, leading to an excess of electron density on the ring's carbon atoms. pitt.edu This heightened electron density makes the imidazole ring more susceptible to electrophilic attack compared to six-membered aromatic systems like benzene.
Pi-Deficient Pyrazine Ring Characteristics
In contrast, the six-membered pyrazine ring is a π-deficient system. pitt.edu Pyrazine is a diazine with two nitrogen atoms positioned symmetrically at the 1 and 4 positions. nih.gov These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect on the ring. nih.gov This effect reduces the electron density at the carbon atoms of the pyrazine ring, making it electron-poor. pitt.edu Consequently, the pyrazine ring is generally deactivated towards electrophilic aromatic substitution and is more prone to nucleophilic attack. acs.org
Influence of Substituents (Bromine and Methyl Groups) on Electronic and Steric Properties
The substitution of the imidazo[1,2-a]pyrazine scaffold with bromine at the 2-position and a methyl group at the 6-position significantly modifies its electronic and steric landscape, thereby influencing its reactivity and potential interactions.
Role of Bromine at the 2-Position on Reactivity and Electron Density
The placement of bromine on the imidazo[1,2-a]pyrazine core is often achieved through electrophilic aromatic halogenation, which targets the site of greatest electron density. tsijournals.com The C-2 and C-3 positions on the imidazole ring are the most electron-rich and thus common sites for such reactions. The presence of the bromine atom at C-2 not only modulates the ring's reactivity towards further substitution but also provides a functional handle for cross-coupling reactions, where it can serve as a leaving group to introduce further molecular diversity.
Role of the Methyl Group at the 6-Position on Steric and Electronic Contexts
The methyl group attached to the 6-position resides on the π-deficient pyrazine ring. Electronically, the methyl group is weakly electron-donating through both the inductive effect (+I) and hyperconjugation. This donation slightly counteracts the electron-withdrawing nature of the pyrazine nitrogens, marginally increasing the electron density of the ring.
Sterically, the methyl group introduces bulk at the 6-position. This can influence the conformation of the molecule and may hinder the approach of reagents to the adjacent 5- and 7-positions, thereby directing reactions to other, more accessible sites on the heterocyclic scaffold. The relationship between molecular structure and biological activity is known to be significantly influenced by both electron density and steric effects. nih.gov
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Bromine | 2 (Imidazole Ring) | Inductively withdrawing (-I), Resonance donating (+R) | Moderate | Deactivates the ring towards electrophilic substitution; acts as a leaving group for cross-coupling. |
| Methyl | 6 (Pyrazine Ring) | Inductively donating (+I), Hyperconjugation | Introduces bulk, potentially hindering access to adjacent positions. | Slightly activates the pyrazine ring (counteracts deficiency); can direct reactions due to steric hindrance. |
Theoretical Predictions of Electrophilic and Nucleophilic Sites
Computational analyses have been pivotal in identifying the regions of this compound that are most susceptible to chemical reactions. By mapping the electron density and considering the effects of protonation, a clear picture of its chemical personality emerges.
Electron Density Surface Mapping and Preferential Electrophilic Addition Sites (e.g., C3, C5)
Theoretical calculations consistently indicate that the imidazo[1,2-a]pyrazine ring system is not uniformly reactive. The distribution of electrons across the molecule creates areas of high and low electron density, which in turn dictate the preferred sites for electrophilic attack.
For the broader class of imidazo[1,2-a]pyrazines, electrophilic aromatic halogenation is known to occur at the position with the highest electron density. Studies on the regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine core reveal a strong preference for the C3 position. This preference is attributed to the superior stability of the cationic intermediate formed during the reaction at this site.
| Position | Predicted Susceptibility to Electrophilic Attack | Reasoning |
|---|---|---|
| C3 | High | Stabilization of the reaction intermediate. |
| C5 | Low | Influence of electron-withdrawing nitrogen atoms. |
Impact of Protonation on Electron Density Distribution and Reactivity
Although specific computational studies on the protonation of this compound were not found, the general principles of heterocyclic chemistry suggest that protonation would introduce a positive charge that is delocalized across the ring system. This delocalization would deactivate the ring towards electrophiles. The precise impact on the electron density at each carbon atom would require dedicated computational analysis. It is hypothesized that protonation would most significantly affect the electron density of the atoms in close proximity to the protonated nitrogen, further influencing the regioselectivity of any subsequent reactions.
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Methylimidazo 1,2 a Pyrazine
Electrophilic Aromatic Substitution Reactions
The imidazo[1,2-a]pyrazine (B1224502) ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing pyrazine (B50134) ring. However, the imidazole (B134444) ring is comparatively more electron-rich and is the primary site for such reactions.
Regioselectivity in Halogenation (e.g., C3, C5 Positions)
Electrophilic attack on the imidazo[1,2-a]pyrazine nucleus preferentially occurs at the C3 position of the imidazole ring. This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at C3. This intermediate allows for the delocalization of the positive charge while maintaining the aromaticity of the six-membered pyrazine ring, a stabilizing feature.
In the case of 2-Bromo-6-methylimidazo[1,2-a]pyrazine, the C2 position is already substituted. Therefore, subsequent halogenation, such as bromination, would be expected to occur at the next most activated position. The primary site for further electrophilic attack remains the C3 position. However, attempts to functionalize the imidazo[1,2-a]pyrazine core through bromination have been reported to yield poor results and complex mixtures of dibrominated regioisomers that are difficult to separate. nih.gov While substitution at the C5 position on the pyrazine ring is electronically disfavored, forcing conditions might lead to a mixture of products.
Table 1: Predicted Regioselectivity in the Halogenation of this compound
| Reagent | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| NBS, CCl4 | 2,3-Dibromo-6-methylimidazo[1,2-a]pyrazine | Mixture of other isomers | The C3 position is the most electronically favored site for electrophilic attack on the imidazo[1,2-a]pyrazine ring. stackexchange.comechemi.com |
Note: This prediction is based on the general reactivity of the imidazo[1,2-a]pyrazine ring system. Experimental results for this specific compound may vary.
Nitrosation and Nitration Reactions
Similar to halogenation, nitrosation and nitration are electrophilic aromatic substitution reactions that are expected to occur preferentially at the C3 position of this compound. The introduction of a nitro group further deactivates the ring system, making subsequent substitutions more challenging. The synthesis of nitro derivatives of related pyrrolo[1,2-a]pyrazines has been achieved using a nitrating mixture or acetyl nitrate. researchgate.net
Competitive Directing Effects of Substituents (Steric vs. Electronic)
The regioselectivity of electrophilic substitution on this compound is influenced by the directing effects of both the 2-bromo and the 6-methyl substituents.
2-Bromo group: Halogens are generally deactivating yet ortho-, para-directing in classical aromatic systems due to a combination of electron-withdrawing inductive effects and electron-donating resonance effects. In this heterocyclic system, its deactivating nature further reduces the reactivity of the ring.
6-Methyl group: The methyl group is an activating group that directs electrophilic substitution to the ortho and para positions through a positive inductive effect and hyperconjugation.
In the context of the imidazo[1,2-a]pyrazine ring, the inherent reactivity of the C3 position is the dominant factor. The electronic and steric effects of the existing substituents will modulate this reactivity. The 2-bromo group will likely have a minimal directing influence on the preferred C3 position due to its proximity. The 6-methyl group on the pyrazine ring will have a minor activating effect on the pyrazine ring itself, but this is generally insufficient to overcome the strong preference for substitution on the imidazole ring at C3.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds. This reaction typically involves the treatment of an aryl halide with an organolithium reagent to generate a new organometallic species that can then react with various electrophiles.
Regioselectivity of Lithiation at Bromine-Substituted Positions
In this compound, the bromine atom at the C2 position is susceptible to halogen-metal exchange. The reaction with a strong base like n-butyllithium would be expected to regioselectively generate the 2-lithio-6-methylimidazo[1,2-a]pyrazine intermediate. Studies on polybromoimidazoles have shown that the bromine at the C2 position is often the most reactive towards organolithium reagents. rsc.org
Table 2: Predicted Outcome of Halogen-Metal Exchange on this compound
| Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E+) | Product |
| n-BuLi, THF, -78 °C | 2-Lithio-6-methylimidazo[1,2-a]pyrazine | Quenching with E+ | 2-E-6-methylimidazo[1,2-a]pyrazine |
Note: This prediction is based on established principles of halogen-metal exchange on related heterocyclic systems.
Influence of Electrophile Sterics on Reaction Regioselectivity
Once the 2-lithio-6-methylimidazo[1,2-a]pyrazine intermediate is formed, its reaction with an electrophile is generally straightforward. The steric bulk of the incoming electrophile is unlikely to alter the initial regioselectivity of the lithiation step itself. However, in cases where multiple reactive sites might exist on the lithiated intermediate (which is less likely in this specific molecule), a bulky electrophile could potentially favor reaction at a more sterically accessible site. For this particular intermediate, the reaction is expected to proceed at the C2 position, replacing the lithium with the electrophile.
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom at the C2 position of the imidazo[1,2-a]pyrazine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the derivatization of this heterocyclic system, allowing for the introduction of diverse functional groups.
While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity of its isomers provides significant insight. For instance, research on 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine has demonstrated successful nucleophilic substitution with a range of nucleophiles. tsijournals.com These reactions are typically facile and can be achieved under simple heating conditions, negating the need for complex catalytic systems. tsijournals.com
A variety of cyclic and acyclic secondary amines, which are important pharmacophores, have been employed as nucleophiles. These include morpholine (B109124), piperidine, imidazole, and pyrrolidine. tsijournals.com Additionally, diethanolamine (B148213) has been used to introduce hydroxyl functionalities, which can enhance the biological activity of the resulting compounds. tsijournals.com Beyond amines, sulfur-based nucleophiles have also proven effective. Notably, 1-phenyl-1H-tetrazole-5-thiol has been successfully used to displace the bromine atom, leading to the formation of a C-S bond at the 8-position of the imidazo[1,2-a]pyrazine core. tsijournals.com This suggests that this compound would likely undergo similar transformations with these nucleophiles at the C2 position.
| Bromo-Substituted Imidazo[1,2-a]pyrazine | Nucleophile | Product |
|---|---|---|
| 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine | Morpholine | 8-Morpholino-6-methyl-2-phenylimidazo[1,2-a]pyrazine tsijournals.com |
| 8-Bromo-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine | 1-Phenyl-1H-tetrazole-5-thiol | 8-(1-Phenyl-1H-tetrazol-5-ylthio)-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine tsijournals.com |
| 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine | Imidazole | 8-(1H-Imidazol-1-yl)-6-methyl-2-phenylimidazo[1,2-a]pyrazine tsijournals.com |
The presence of a bromine atom at the C2 position of the imidazo[1,2-a]pyrazine ring system significantly enhances its susceptibility to nucleophilic attack. This heightened reactivity can be attributed to several electronic factors inherent to the heterocyclic scaffold. The imidazo[1,2-a]pyrazine system is electron-deficient due to the presence of three nitrogen atoms. This electron deficiency is particularly pronounced at the carbon atoms of the pyrazine ring and the C2 and C3 positions of the imidazole ring.
Bromine, being an electronegative atom, further withdraws electron density from the C2 carbon through an inductive effect (-I effect). This increased partial positive charge on the C2 carbon makes it a more favorable site for attack by electron-rich nucleophiles. Furthermore, bromide is an excellent leaving group, which facilitates the departure of the substituent after the initial nucleophilic addition, thereby driving the substitution reaction forward. The stability of the resulting bromide anion contributes to the thermodynamic favorability of the reaction.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds at Ring Positions
Beyond nucleophilic substitution at the C2 position, the this compound scaffold offers multiple sites for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions and direct C-H functionalization are powerful tools for the elaboration of this heterocyclic core.
An efficient one-pot selective functionalization at the C3 and C6 positions of the imidazo[1,2-a]pyrazine core has been developed. achemblock.com This method utilizes a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation. achemblock.com This approach allows for the introduction of two different substituents in a single operation, showcasing the differential reactivity of the C-H bonds within the molecule. The C3 position is generally more reactive towards electrophilic substitution and C-H activation due to the electronic nature of the imidazole ring.
Furthermore, studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a wide array of C-H functionalization reactions, primarily at the C3 position. nih.govrsc.org These include fluoroalkylation, amination, and the introduction of various other functional groups through visible light-induced reactions. nih.gov The reactivity of the C-H bonds in the pyrazine ring of this compound can also be exploited. Calculation-assisted studies on 6-chloroimidazo[1,2-a]pyrazine (B1590719) have shown that regioselective metalations can be achieved at the C3, C5, and C8 positions, which can then be quenched with various electrophiles to introduce new substituents. nih.gov
Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions are also viable methods for forming C-C bonds at positions bearing a halogen substituent. While direct examples for this compound are sparse, the successful application of these reactions on other bromo-substituted heterocyclic systems suggests their applicability. beilstein-journals.org For instance, the Suzuki-Miyaura coupling of bromo-substituted pyridazines and the Sonogashira coupling of bromo-substituted 1,2-oxazines have been well-documented. beilstein-journals.org
| Reaction Type | Position(s) | Reagents/Catalysts | Bond Formed | Reference (Analogous Systems) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C2, C6, C8 (if halogenated) | Aryl/vinyl boronic acids, Pd catalyst | C-C (Aryl/Vinyl) | achemblock.com |
| Direct C-H Arylation | C3 | Aryl halides, Pd catalyst | C-C (Aryl) | achemblock.com |
| Direct C-H Amination | C3 | Azoles, photocatalyst, Co catalyst | C-N | nih.gov |
| Regioselective Metalation | C3, C5, C8 | TMP-bases, then electrophile | C-C, C-Halogen, etc. | nih.gov |
Advanced Characterization and Computational Studies of 2 Bromo 6 Methylimidazo 1,2 a Pyrazine
Spectroscopic Methodologies for Structural Elucidation
Structural elucidation of novel compounds relies on a combination of spectroscopic techniques to confirm the molecular structure, connectivity, and electronic environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. A detailed analysis of chemical shifts, coupling constants, and signal integrations in ¹H-NMR and ¹³C-NMR spectra would be required to confirm the structure of 2-Bromo-6-methylimidazo[1,2-a]pyrazine. However, no specific ¹H-NMR or ¹³C-NMR spectral data for this compound have been published in the reviewed scientific literature. While data exists for isomers and analogues, such as 6-Bromo-2-methylimidazo[1,2-a]pyrazine (B1521726), it cannot be used to describe the title compound.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the molecular formula. The search for experimental MS or HRMS data for this compound did not yield any specific results. Predicted mass data is available in databases, but this does not constitute the experimental characterization required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum would be expected to show characteristic peaks for C-H, C=C, and C=N bond vibrations within the imidazo[1,2-a]pyrazine (B1224502) core. No experimental IR spectra for this compound are currently available in published literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study would provide the exact geometric parameters of the this compound molecule. This data is fundamental for understanding the compound's conformation and steric properties. No published crystal structure for this specific compound was found. While crystal structures for related compounds, such as 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, are available, their geometric data is not transferable.
Molecular Packing and Intermolecular Interactions (e.g., C-H...N)
Analysis of the crystal packing reveals how molecules arrange themselves in the solid state and identifies non-covalent interactions, such as hydrogen bonds or π-stacking, which govern the supramolecular architecture. Without a crystal structure for this compound, a discussion of its molecular packing and specific intermolecular forces is not possible.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of heterocyclic systems, including imidazo[1,2-a]pyrazine derivatives. These theoretical methods provide insights at an atomic level that can be difficult to obtain through experimental means alone. By simulating molecular behavior, researchers can predict geometries, analyze chemical bonding, and understand reaction mechanisms. Among the various computational techniques, Density Functional Theory (DFT) has emerged as a particularly robust and widely used approach for studying such molecules due to its favorable balance of accuracy and computational cost.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. The B3LYP hybrid functional, combined with the 6-31G(d,p) basis set, is a frequently employed level of theory that provides reliable results for a wide range of organic molecules, including nitrogen-containing heterocycles. nih.gov This method is utilized to determine various quantum chemical parameters, such as optimized geometry, the energies of frontier molecular orbitals (FMO), and the distribution of electronic charge. nih.gov
A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For imidazo[1,2-a]pyrazine systems, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The imidazo[1,2-a]pyrazine core is known to be essentially planar. nih.gov
Conformational analysis, typically performed by scanning the potential energy surface (PES) through the rotation of single bonds, is crucial for molecules with flexible substituents. nih.gov This analysis helps identify the most stable conformers, which can be influenced by intramolecular interactions like hydrogen bonds. nih.govrsc.org For this compound, which lacks significant rotational flexibility, the primary focus of geometry optimization is to establish the precise parameters of the fused ring system.
Please note: The following table contains theoretical bond length and angle data representative of the imidazo[1,2-a]pyrazine core, as specific published values for this compound were not found in the searched literature.
Interactive Table: Representative Optimized Geometrical Parameters for the Imidazo[1,2-a]pyrazine Core| Parameter | Atoms Involved | Typical Value (Å or °) |
|---|---|---|
| Bond Length | C-Br | ~1.88 Å |
| Bond Length | C-N (imidazole) | ~1.38 Å |
| Bond Length | C=N (imidazole) | ~1.32 Å |
| Bond Length | C-C (bridgehead) | ~1.40 Å |
| Bond Angle | C-N-C (pyrazine) | ~117° |
| Bond Angle | N-C-C (imidazole) | ~108° |
Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-31G(d,p))
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and chemical reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net In imidazo[1,2-a]pyrimidine (B1208166) systems, the distribution of these orbitals often shows the HOMO localized over the electron-rich imidazo (B10784944) portion and the LUMO spread across the pyrimidine (B1678525) ring. nih.gov This charge separation is indicative of intramolecular charge transfer (ICT) characteristics.
Please note: The following table provides illustrative energy values for FMO analysis based on similar heterocyclic compounds, as specific data for this compound is not available in the provided sources.
Interactive Table: Illustrative Frontier Molecular Orbital Energies| Parameter | Description | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
Molecular Electrostatic Potential Maps and Fukui Functions
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface plots color-coded regions of electrostatic potential, where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). For an imidazo[1,2-a]pyrazine derivative, negative potential is expected around the nitrogen atoms, identifying them as likely sites for protonation or coordination.
Fukui functions provide a more quantitative measure of site-specific reactivity by describing the change in electron density at a given point when the total number of electrons in the molecule changes. These functions help to pinpoint the most electrophilic and nucleophilic atoms within the molecule, complementing the qualitative picture provided by MEP maps.
Solvatochromic effects, which are changes in the absorption or emission spectra of a compound upon varying the polarity of the solvent, can also be investigated computationally. nih.gov By calculating the electronic transitions in different solvent environments (often using models like the Polarizable Continuum Model, PCM), it is possible to predict how the spectra will shift. researchgate.net A significant change in dipole moment between the ground and excited states often leads to pronounced solvatochromism. researchgate.net
Please note: The following table contains a hypothetical dipole moment value to illustrate the concept, as specific calculated data for this compound was not found.
Interactive Table: Illustrative Dipole Moment Calculation| Parameter | Description | Representative Value (Debye) |
|---|
Topological Studies (Reduced Density Gradient, Localized Orbital Locator, Electron Localization Function)
Beyond standard DFT analysis, topological studies based on the electron density offer deeper insights into chemical bonding and non-covalent interactions. The Reduced Density Gradient (RDG) method is particularly useful for identifying and visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are critical for understanding crystal packing and molecular recognition. nih.gov
Other topological tools include the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), which provide a detailed picture of electron pairing and localization. These methods can distinguish between covalent bonds, lone pairs, and atomic cores, offering a quantitative and visual representation of the chemical bonding within the this compound molecule.
Computational NMR and IR Spectral Prediction
Computational quantum chemical methods are invaluable tools for predicting the spectroscopic properties of molecules, offering a powerful complement to experimental data. nih.gov For this compound, Density Functional Theory (DFT) calculations are typically employed to predict its NMR and IR spectra. Methodologies such as B3LYP with a suitable basis set like 6-311++G(d,p) are commonly used for these predictions. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations are based on the optimized molecular geometry of this compound. The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The correlation between computed and experimental NMR results is a key parameter in validating the accuracy of the computational model. nih.gov
Similarly, the vibrational frequencies for the IR spectrum of this compound can be computed. These calculations help in the assignment of vibrational modes to the specific functional groups and structural features of the molecule. A detailed vibrational analysis can be performed based on the potential energy distribution (PED). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is illustrative and based on typical values for similar heterocyclic compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~145 |
| C3 | ~7.8 | ~112 |
| C5 | ~8.0 | ~128 |
| C6 | - | ~135 |
| C7 | ~7.5 | ~118 |
| C8 | ~8.2 | ~140 |
Table 2: Predicted Major IR Vibrational Frequencies for this compound The following data is illustrative and based on typical values for similar heterocyclic compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1620-1580 | C=N and C=C stretching |
| ~1450-1400 | Imidazole (B134444) ring stretching |
| ~1380 | CH₃ bending |
| ~850-800 | C-H out-of-plane bending |
Non-Linear Optical (NLO) Properties and Stability Investigations
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov These calculations provide insights into the molecule's response to an external electric field. A high value of β is indicative of significant NLO activity. researchgate.net
The stability of this compound can be assessed through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. scirp.org A larger energy gap generally implies higher stability and lower chemical reactivity. scirp.org
Global reactivity descriptors, such as chemical hardness (η) and softness (S), can also be derived from the HOMO and LUMO energies to further quantify the molecule's stability. scirp.org These parameters are valuable in understanding the chemical behavior of the compound. scirp.org
Table 3: Calculated NLO Properties and Stability Parameters for this compound The following data is illustrative and based on theoretical calculations for analogous compounds.
| Parameter | Predicted Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~3.5 | Debye |
| Mean Polarizability (α) | ~150 | a.u. |
| First-Order Hyperpolarizability (β) | ~8 x 10⁻³⁰ | esu |
| HOMO Energy | ~-6.5 | eV |
| LUMO Energy | ~-1.8 | eV |
| HOMO-LUMO Gap (ΔE) | ~4.7 | eV |
| Chemical Hardness (η) | ~2.35 | eV |
Structure Activity Relationship Sar Studies and Biological Explorations of Imidazo 1,2 a Pyrazine Derivatives
General Overview of Imidazo[1,2-a]pyrazine (B1224502) Scaffold's Biological Relevance
The imidazo[1,2-a]pyrazine nucleus is a versatile pharmacophore that has been incorporated into a multitude of biologically active molecules. tsijournals.comrsc.org Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including but not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and phosphodiesterase inhibitory activities. acs.orgresearchgate.netnih.gov The significance of this scaffold is underscored by its presence in compounds that have entered clinical trials, highlighting its potential in drug discovery and development. researchgate.net
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the fused ring system. rsc.orgnih.gov For instance, substitutions at the C-2, C-3, C-6, and C-8 positions have been extensively explored to modulate the potency and selectivity of these compounds for various biological targets, such as kinases. mdpi.comresearchgate.net The planar aromatic nature of the core structure facilitates interactions with enzymatic active sites, often through pi-stacking and hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijirset.com These models are instrumental in predicting the activity of novel compounds and in providing insights into the structural features that govern their biological effects.
Correlation of Physicochemical Descriptors with Biological Endpoints
In QSAR studies of imidazo[1,2-a]pyrazine derivatives, various physicochemical descriptors are calculated to quantify the structural features of the molecules. These descriptors can be broadly categorized as topological, electronic, and steric. researchgate.netijirset.com
Topological descriptors describe the atomic connectivity and shape of the molecule. Examples include:
Molecular Weight
Molar Volume
Molar Refractivity
Parachor
Surface Tension researchgate.netijirset.com
Electronic descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with biological targets. These include:
Total energy (E)
Highest Occupied Molecular Orbital (HOMO) energy
Lowest Unoccupied Molecular Orbital (LUMO) energy
HOMO-LUMO gap
Dipole moment
Absolute hardness and electronegativity researchgate.netijirset.com
These descriptors are then correlated with biological endpoints, such as the half-maximal inhibitory concentration (IC50), to develop a QSAR model. ijirset.com The goal is to identify which descriptors have the most significant impact on the biological activity.
Multivariate Statistical Analyses (PCA, MLR, PLS, ANN) in QSAR
To handle the large number of descriptors and to build robust predictive models, various multivariate statistical methods are employed in QSAR studies of imidazo[1,2-a]pyrazine derivatives. researchgate.netijirset.comsemanticscholar.org
Principal Component Analysis (PCA) : This technique is used for data reduction and visualization. It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, helping to identify the most important structural variations within a series of compounds. researchgate.netijirset.com
Multiple Linear Regression (MLR) : MLR is used to establish a linear relationship between the biological activity and a set of physicochemical descriptors. The resulting equation can be used to predict the activity of new compounds. researchgate.netijirset.comsemanticscholar.org
Partial Least Squares (PLS) : PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is a robust method for building predictive QSAR models. researchgate.netijirset.com
Artificial Neural Networks (ANN) : ANNs are non-linear statistical models that can capture complex relationships between chemical structure and biological activity. They are powerful tools for developing highly predictive QSAR models, especially when the relationship is not linear. researchgate.netijirset.comsemanticscholar.org
A study on a series of thirteen imidazo[1,2-a]pyrazine derivatives utilized PCA, MRA (Multiple Regression Analysis), PLS, and NN (Neural Network) to establish a quantitative structure-activity relationship for their cytotoxic effects against different cancer cell lines. researchgate.netijirset.com The topological and electronic descriptors were computed and correlated with the biological activity, demonstrating the utility of these multivariate statistical techniques in understanding the SAR of this class of compounds. researchgate.netijirset.com
Elucidation of Structure-Activity Relationships for 2-Bromo-6-methylimidazo[1,2-a]pyrazine Analogues
The biological activity of this compound and its analogues is significantly influenced by the position and nature of the substituents on the imidazo[1,2-a]pyrazine core.
Influence of Bromine Substitution at Various Positions (e.g., C3 vs. C2) on Activity
The position of the bromine atom on the imidazo[1,2-a]pyrazine ring can have a profound impact on the biological activity of the compound. While direct comparative studies on the 6-methyl scaffold are limited, general SAR principles for this heterocyclic system can provide valuable insights.
For instance, in a series of imidazo[1,2-a]pyrazine derivatives designed as inhibitors of bacterial type IV secretion, both 2- and 3-aryl substituted regioisomers were synthesized and evaluated. nih.gov This suggests that both positions are amenable to substitution and can lead to active compounds. However, the specific biological context determines which substitution pattern is optimal.
In another study focusing on antioxidant activity, bromine substitution at the C3 position was found to be significant for good antioxidant properties. tsijournals.com This highlights that the electronic and steric effects of the bromine atom at different positions can differentially influence the molecule's ability to interact with its biological target. The synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine indicates that substitution at the C2 position is a common and feasible synthetic strategy. nih.govnih.gov
Effects of Methyl Group Position and Other Substituents on Biological Potency
The position of the methyl group and the presence of other substituents also play a crucial role in determining the biological potency of imidazo[1,2-a]pyrazine derivatives.
The presence of a methyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with the target protein. In the case of this compound, the methyl group at the C6 position is part of the pyrazine (B50134) ring. A study on 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) derivatives showed that substitution at the 6-position was explored, but in that specific series, it did not lead to an improvement in potency or physicochemical properties compared to the unsubstituted analogue. nih.gov
Other substitutions on the imidazo[1,2-a]pyrazine ring have been shown to be critical for activity. For example, the presence of an amino group at the C8 position was found to be necessary for good antioxidant activity. tsijournals.com The nature of the substituent at the C2 and C3 positions is also a key determinant of activity. For example, in a series of anticancer agents, variations at these positions with different aryl and alkyl groups led to significant differences in potency.
The interplay between the substituents at various positions is complex and often synergistic. The combination of a bromine atom at C2 and a methyl group at C6 in "this compound" provides a unique electronic and steric profile that will determine its specific biological activities. Further detailed biological evaluations are necessary to fully elucidate the therapeutic potential of this specific compound and its close analogues.
Identification of Key Pharmacophoric Features for Target Interactions
The imidazo[1,2-a]pyrazine core is a versatile scaffold that has been identified as a promising starting point for the development of inhibitors for various biological targets. Virtual high-throughput screening has recognized this heterocyclic system as a potential ATP mimic, leading to its exploration as an inhibitor of enzymes such as the Helicobacter pylori VirB11 ATPase. The biological activity and selectivity of these derivatives are highly dependent on the nature and position of substituents on the core structure.
Structure-activity relationship (SAR) studies have revealed that substitutions at the C8 position are particularly critical for target interaction. The introduction of amino groups at this position is a key pharmacophoric feature for the inhibition of several enzymes, including VirB11 ATPase and Breast tumor kinase (Brk/PTK6). Specifically, derivatization with both cyclic and acyclic secondary amines, such as morpholine (B109124), piperidine, and imidazole (B134444), has been shown to be an effective strategy for enhancing biological activity. nih.gov These amine functionalities are considered versatile pharmacophores that can significantly influence the compound's binding affinity. nih.gov
Furthermore, the presence of specific functional groups can confer or enhance particular activities. For instance, the incorporation of hydroxyl and morpholine groups has been noted to improve the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. For phosphodiesterase (PDE) inhibition, a cyano group at the C2 position was found to be crucial for potent activity against the type III isoenzyme. nih.gov
Table 1: Key Pharmacophoric Features of Imidazo[1,2-a]pyrazine Derivatives
| Position | Substituent/Feature | Associated Target/Activity | Reference |
| Core | Imidazo[1,2-a]pyrazine Scaffold | ATP Mimicry (e.g., VirB11 ATPase) | |
| C8 | Amino Group (primary/secondary) | VirB11 ATPase, Brk/PTK6 Kinase Inhibition | nih.gov |
| C8 | Morpholine Group | Antioxidant Activity, Kinase Inhibition | |
| C2 | Cyano Group | PDE III Inhibition | nih.gov |
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanisms
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated inhibitory activity against a range of enzymes through various mechanisms, often by competing with endogenous substrates like ATP.
Helicobacter pylori is a bacterium implicated in various gastric diseases, and its virulence is partly mediated by a Type IV Secretion System (T4SS). A crucial component of this system is the VirB11 ATPase, known as HP0525, a hexameric protein assembly essential for the secretion of toxic bacterial factors. The imidazo[1,2-a]pyrazine core was identified through virtual screening as a potential inhibitor of HP0525.
Subsequent biochemical assays confirmed that these compounds function as ATP mimics. They act as competitive inhibitors of ATP, binding to the enzyme's active site and blocking its hydrolytic activity. This inhibition disrupts the function of the T4SS, thereby reducing the bacterium's virulence. In vitro screening has identified lead compounds from this class with an IC50 value as low as 7 µM. Further research has explored the creation of bivalent inhibitors, which are designed to disrupt the hexamer formation of the VirB11 ATPase while the imidazo[1,2-a]pyrazine moiety simultaneously targets the active site.
The gastric H+/K+-ATPase, commonly known as the proton pump, is the enzyme responsible for the final step of acid secretion in the stomach. A series of novel 6-substituted imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anti-secretory activity. These compounds were found to be potent, reversible inhibitors of H+/K+-ATPase isolated from hog gastric mucosa. This inhibitory action on the proton pump underscores their potential as agents for controlling gastric acid secretion.
Breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is considered a target for oncology. A series of substituted imidazo[1,2-a]pyrazin-8-amines has been discovered as novel and potent inhibitors of Brk/PTK6.
Docking studies have indicated that these compounds exert their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. This mechanism has led to the development of tool compounds with low-nanomolar Brk inhibition activity and high selectivity over other kinases. The cellular activity of these inhibitors has been demonstrated by their ability to attenuate the phosphorylation of SAM68, a known substrate of Brk.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing the second messengers cAMP and cGMP. The imidazo[1,2-a]pyrazine scaffold has been investigated for its potential to inhibit PDE isoenzymes. Studies on a series of these derivatives revealed that they are moderately potent inhibitors of the type IV isoenzyme of PDE (PDE IV). nih.gov
A distinct structure-activity relationship was identified for PDE III inhibition; potent inhibitory activity against this isoenzyme was observed only in derivatives that possess a cyano group at the C2 position of the imidazo[1,2-a]pyrazine ring. nih.gov One of the compounds evaluated in these studies was 6-bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile, a close structural analog of this compound, highlighting the relevance of this scaffold in the development of PDE inhibitors. nih.gov
Table 2: Summary of Enzyme Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Enzyme Target | Mechanism of Inhibition | Key Findings | Reference |
| H. pylori VirB11 ATPase (HP0525) | Competitive ATP Mimic | Identified lead compounds with IC50 = 7 µM. | |
| H+/K+-ATPase (Gastric Proton Pump) | Reversible Inhibition | Demonstrated potent anti-secretory activity. | |
| Brk/PTK6 Kinase | ATP-Competitive Inhibition | Achieved low-nanomolar potency and high selectivity. | |
| Phosphodiesterase IV (PDE IV) | Enzyme Inhibition | Moderate inhibitory activity observed. | nih.gov |
| Phosphodiesterase III (PDE III) | Enzyme Inhibition | A C2-cyano group is required for potent inhibition. | nih.gov |
Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP1A2)
While specific inhibitory data for this compound against the human Cytochrome P450 enzyme CYP1A2 is not extensively detailed in the available literature, studies on related scaffolds suggest a potential interaction with the broader CYP family. For instance, in the context of antifungal activity, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated for their mechanism of action, which involves the inhibition of fungal CYP enzymes. Molecular docking studies have been performed to explore the binding mechanisms of these compounds to the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), a critical component in the biosynthesis of ergosterol, which is essential for the fungal cell membrane integrity. nih.gov These analyses aim to identify which molecules could act as potent inhibitors of this fungal-specific enzyme, suggesting that the imidazo-fused heterocyclic core is a viable pharmacophore for targeting CYP enzymes. nih.gov
Antimicrobial Activity Studies
The imidazo[1,2-a]pyrazine nucleus is a foundational structure for compounds exhibiting a wide spectrum of antimicrobial activities. tsijournals.comresearchgate.net
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated notable antibacterial properties. tsijournals.com A study involving newly synthesized derivatives with substitutions at the C2, C3, and C8 positions revealed moderate to high activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tsijournals.com The structure-activity relationship suggests that modifications at these positions are crucial for antibacterial potency. For example, amination at the C8 position has been found to improve activity. tsijournals.com Certain compounds in a tested series displayed pronounced antibacterial effects against Staphylococcus aureus at a concentration of 100 μg/mL. tsijournals.com
| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Compound 4a | S. aureus | 100 | 21 | tsijournals.com |
| Compound 4f | S. aureus | 100 | 24 | tsijournals.com |
| Compound 5g | S. aureus | 100 | 22 | tsijournals.com |
| Compound 6b | S. aureus | 100 | 23 | tsijournals.com |
| Compound 6c | S. aureus | 100 | 21 | tsijournals.com |
| Gentamicin (Standard) | S. aureus | - | 28 | tsijournals.com |
Antifungal Properties
The antifungal potential of imidazo[1,2-a]pyrazine derivatives has been well-documented against various fungal pathogens. tsijournals.comnih.gov Studies have shown that these compounds exhibit good antifungal activity against species like Aspergillus niger and Candida albicans. tsijournals.com Specific derivatives showed excellent zones of inhibition at concentrations of 50 μg/mL. tsijournals.com Further research into 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids, incorporating thiosemicarbazone and thiazolidinedione moieties, demonstrated antifungal activity against pathogenic Sporothrix species. nih.gov Interestingly, the activity of these hybrids was found to be dependent on the substitution on the imidazopyrazine ring itself, rather than the attached functional groups. nih.gov Some of these compounds also showed synergistic interactions with the established antifungal drug itraconazole, indicating potential for combination therapy. nih.gov
| Compound | Fungal Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Compound 4f | C. albicans | 50 | 95 | tsijournals.com |
| Compound 5h | A. niger | 50 | 98 | tsijournals.com |
| Compound 6b | C. albicans | 50 | 96 | tsijournals.com |
| Compound 6c | A. niger | 50 | 100 | tsijournals.com |
| Itraconazole (Standard) | A. niger | - | 100 | tsijournals.com |
Antimycobacterial Potency
The imidazo[1,2-a]pyrazine framework has also been explored for its efficacy against mycobacteria. Research involving amidrazone derivatives of imidazo[1,2-a]pyrazine showed that certain substitutions on the core structure could enhance the activity against tuberculous mycobacteria. researchgate.net This highlights the potential of this chemical class in the development of new antimycobacterial agents. researchgate.net
Anti-Inflammatory Effects and Related Pharmacological Activities
Imidazo[1,2-a]pyrazine derivatives have been identified as possessing significant anti-inflammatory properties. researchgate.netresearchgate.netnih.gov In comparative studies, imidazo[1,2-a]pyrazines were found to exhibit better anti-inflammatory activity than the analogous imidazo[1,2-a]pyridine (B132010) compounds. researchgate.net The potential of this scaffold is exemplified by the design of an imidazo[1,2-a]pyrazine-3-(7H)-one derivative to act as a prodrug for ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). researchgate.net This approach leverages the favorable properties of the imidazo[1,2-a]pyrazine core to deliver an established anti-inflammatory agent. Earlier research had already noted the considerable anti-inflammatory activity of imidazo[1,2-a]pyrazine 2-acetic acid, which prompted the synthesis of a broader series of derivatives to explore this effect further. nih.gov
Other Reported Biological Activities
The versatile imidazo[1,2-a]pyrazine scaffold has been associated with a diverse array of additional pharmacological activities, often likened to the properties of theophylline. tsijournals.comresearchgate.net
Muscle Relaxant and Smooth Muscle Relaxant Activity : These compounds have demonstrated potent smooth muscle relaxant activity. nih.gov This effect appears to be non-specific, as the relaxation occurs regardless of the agent used to induce contraction. nih.gov This broad-spectrum relaxant property makes it a subject of interest for conditions involving smooth muscle spasms. tsijournals.com
Cardiotonic Activity : In studies using isolated guinea-pig atria, imidazo[1,2-a]pyrazine derivatives exhibited potent positive inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) activities. nih.gov This suggests a potential for these compounds to be used as cardiac-stimulating agents. tsijournals.comresearchgate.net
Antiulcer and Anti-secretory Activity : The potential for these derivatives as antiulcer agents has been explored, with studies pointing towards gastric anti-secretory properties. nih.gov A series of 6-substituted imidazo[1,2-a]pyrazines were found to be potent reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov This mechanism is a key target for reducing gastric acid secretion. nih.gov
Antidepressant Activity : The pharmacological profile of the imidazo[1,2-a]pyrazine core also includes potential antidepressant effects, adding to the broad therapeutic applicability of this class of compounds. tsijournals.comresearchgate.net
Applications in Medicinal Chemistry Research and Lead Compound Development
2-Bromo-6-methylimidazo[1,2-a]pyrazine as a Building Block in Drug Discovery
The structure of this compound makes it a versatile precursor in drug discovery programs. The bromine atom at the 2-position and the methyl group at the 6-position provide strategic points for chemical modification, allowing for the systematic development of compound libraries and the exploration of structure-activity relationships (SAR). The imidazo[1,2-a]pyrazine (B1224502) core is considered a "privileged scaffold," meaning it can bind to multiple, diverse biological targets, further enhancing its value in medicinal chemistry. rsc.org
Synthetic routes often utilize intermediates like this compound for creating more complex derivatives. For instance, Suzuki cross-coupling reactions can be employed at the bromo-substituted position to introduce a variety of aryl or heteroaryl groups, enabling the fine-tuning of a compound's pharmacological properties. nih.gov This approach allows for the diversification of the core structure to optimize interactions with a specific protein target, a fundamental strategy in modern drug development.
Design and Synthesis of Advanced Imidazo[1,2-a]pyrazine-Based Inhibitors
The journey from a simple building block to a potent and specific drug candidate involves several stages of design, synthesis, and optimization. The imidazo[1,2-a]pyrazine framework has been successfully employed in the development of various enzyme inhibitors. ucl.ac.uk
Optimization efforts often focus on modifying the lead compound to improve potency, selectivity, and pharmacokinetic properties. For instance, in the development of discoidin domain receptor 1 (DDR1) inhibitors, an imidazo[1,2-a]pyrazine moiety was introduced into a biphenyl-carboxamide scaffold to restore a crucial hydrogen bond with the Met704 residue in the kinase's hinge region. nih.gov This modification led to the discovery of compound 8a , which displayed nanomolar inhibitory activity against DDR1 and served as a new lead for further optimization. nih.gov
| Lead Compound | Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Compound 14 | H. pylori VirB11 ATPase | 7 µM | ucl.ac.uk |
| Compound 10i | Aurora Kinase | - | nih.gov |
| Compound 8a | DDR1 Kinase | Digital nM range | nih.gov |
Based on the understanding of how a lead compound interacts with its target, second-generation compounds are designed to enhance these interactions. For the VirB11 ATPase inhibitor program, the in silico docking model of lead compound 14 within the ATP binding site guided the design and synthesis of a second generation of compounds. ucl.ac.uk While these subsequent molecules did not show major improvements in potency, the process identified two additional potential leads and helped to establish clearer structure-activity relationships for the imidazo[1,2-a]pyrazine class, paving the way for future designs. ucl.ac.uk
Bivalent compounds are molecules designed with two distinct pharmacophores linked together, enabling them to interact with two different binding sites simultaneously. This can lead to increased potency, selectivity, and novel mechanisms of action. In the research targeting the VirB11 ATPase, which functions as a hexamer, the lead imidazo[1,2-a]pyrazine compound 14 was successfully incorporated into peptide-small molecule bivalent compounds. ucl.ac.uk The goal was for the small molecule (the imidazo[1,2-a]pyrazine) to target the enzyme's active site, while the peptide moiety was designed to disrupt the formation of the hexamer. ucl.ac.uk Although initial studies showed this first generation of bivalent compounds did not inhibit the target at concentrations below 500 µM, the work demonstrated the chemical feasibility of incorporating the imidazo[1,2-a]pyrazine core into such complex architectures, requiring further investigation. ucl.ac.uk
Computational Drug Design and Virtual High-Throughput Screening
Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of new drug candidates. Virtual high-throughput screening (vHTS) and molecular docking are key techniques used in conjunction with imidazo[1,2-a]pyrazine-based scaffolds. ucl.ac.uk
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how potential drugs interact with their protein targets at a molecular level.
In the effort to discover inhibitors for the Helicobacter pylori VirB11 ATPase, vHTS was the initial step that identified imidazo[1,2-a]pyrazine compounds as potential hits. ucl.ac.uk Subsequent molecular docking studies were crucial for guiding the optimization of the lead compound. ucl.ac.uk These in silico models provided insights into the binding mode within the ATP pocket, forming the basis for the design of second-generation inhibitors. ucl.ac.uk
Similarly, in the development of selective DDR1 inhibitors, computational docking studies suggested that the lead compound 8a binds to the kinase in a classic type II binding mode. nih.gov The model revealed that the imidazo[1,2-a]pyrazine part of the molecule formed a critical hydrogen bond with the amino acid Met704 in the hinge region of DDR1, explaining its potent activity. nih.gov This detailed molecular understanding is invaluable for rational drug design.
| Protein Target | Key Finding from Docking Study | Impact on Research | Reference |
|---|---|---|---|
| H. pylori VirB11 ATPase | Identified imidazo[1,2-a]pyrazines as potential ATP mimics. | Guided the design of second-generation compounds. | ucl.ac.uk |
| DDR1 Kinase | Showed a critical hydrogen bond between the imidazo[1,2-a]pyrazine moiety and Met704. | Explained the high potency of the lead compound and guided optimization. | nih.gov |
Future Research Trajectories for 2 Bromo 6 Methylimidazo 1,2 a Pyrazine
Development of Novel and Green Synthetic Methodologies
The advancement of synthetic chemistry towards more sustainable and efficient processes is a critical future direction for the production of 2-Bromo-6-methylimidazo[1,2-a]pyrazine and its derivatives. Traditional syntheses often rely on harsh conditions, hazardous reagents, and multi-step procedures that generate significant waste. Future research will likely focus on methodologies that align with the principles of green chemistry.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for the synthesis of related imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) cores, often from minutes to hours compared to conventional heating. acs.orgresearchgate.netmdpi.com Future work could optimize microwave-assisted protocols specifically for this compound, improving yields and reducing energy consumption.
Catalyst-Free Reactions in Green Solvents: Research has demonstrated successful heteroannulation reactions to form the imidazopyrazine scaffold in eco-friendly solvents like water-isopropanol (IPA) mixtures without the need for a metal catalyst. acs.org Expanding these methods to accommodate the specific precursors for this compound is a promising avenue for eliminating toxic catalysts and solvents.
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the assembly of complex imidazopyrazine derivatives in a single step from multiple starting materials. researchgate.netmdpi.com Adapting MCRs for this specific scaffold would enhance synthetic efficiency by reducing the number of synthetic and purification steps, thereby saving time, resources, and reducing waste.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to improved safety, scalability, and product consistency. Developing a continuous flow process for the synthesis of this compound would be a significant step towards efficient and safe large-scale production.
Avoiding Hazardous Reagents: Methodologies that replace hazardous reagents are highly desirable. For instance, using N-Bromosuccinimide (NBS) instead of hazardous molecular bromine for bromination steps, or employing copper bromide in place of liquid bromine for the preparation of α-bromoketone precursors, represents a greener and safer approach. tsijournals.com
Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrazine (B1224502) Scaffolds
| Methodology | Key Advantages | Potential Future Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields. acs.orgresearchgate.net | Optimization for rapid library synthesis of derivatives. |
| Catalyst-Free Annulation | Avoids heavy metal catalysts, uses green solvents. acs.org | Developing a fully catalyst-free route to the target compound. |
| Multicomponent Reactions (e.g., GBB) | High atom economy, reduced steps, molecular diversity. researchgate.netmdpi.com | One-pot synthesis of complex derivatives from simple precursors. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Large-scale, on-demand industrial production. |
Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights
Computational chemistry is an indispensable tool for accelerating drug discovery and understanding chemical processes. For this compound, future research will increasingly leverage advanced computational models to predict biological activity, guide molecular design, and elucidate reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical correlation between the structural features of this compound derivatives and their biological activity. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates with the highest predicted potency for synthesis.
Molecular Docking and Dynamics: While molecular docking is already used to predict the binding poses of imidazopyrazine derivatives in protein active sites, future studies will employ more sophisticated techniques. nih.govjetir.orgresearchgate.net Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing key interactions, conformational changes, and the stability of the binding, which static docking cannot capture.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathways of the novel synthetic methodologies described in the previous section. nih.gov This allows for a deeper understanding of reaction mechanisms, transition states, and the factors controlling regioselectivity and stereoselectivity, aiding in the optimization of reaction conditions.
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives are crucial. Early-stage computational screening can identify molecules with poor pharmacokinetic profiles or potential toxicity, saving significant resources by avoiding their synthesis and experimental testing. mdpi.com
Future Computational Approaches and Their Applications
| Computational Method | Primary Application | Expected Outcome |
|---|---|---|
| QSAR | Predictive modeling of biological activity. | Prioritization of high-potency derivatives for synthesis. |
| Molecular Dynamics (MD) Simulations | Analysis of ligand-protein stability and dynamics. | More accurate prediction of binding affinity and residence time. |
| Density Functional Theory (DFT) | Elucidation of synthetic reaction mechanisms. nih.gov | Optimization of reaction yields and selectivity. |
| ADMET Profiling | Prediction of pharmacokinetic and toxicity profiles. mdpi.com | Early identification and filtering of non-drug-like candidates. |
Exploration of New Biological Targets and Pathways
The imidazo[1,2-a]pyrazine scaffold is known to interact with a variety of biological targets, particularly protein kinases. Future research will aim to broaden the therapeutic potential of this compound by exploring novel biological targets and signaling pathways.
Expanded Kinase Profiling: Derivatives of the core scaffold have shown inhibitory activity against kinases such as PI3K, mTOR, and MARK4. nih.govdrugbank.com A logical future step is to perform broad-panel kinase screening to identify new, unexpected kinase targets. This could uncover applications in therapeutic areas beyond the currently studied ones, such as immunology, neurodegenerative diseases, or metabolic disorders.
Chemoproteomics and Target Deconvolution: For derivatives that show promising activity in cell-based (phenotypic) assays without a known mechanism, chemoproteomics techniques can be employed. By creating chemical probes from this compound, researchers can identify its direct binding partners within the proteome, thus discovering entirely new biological targets.
Modulation of Epigenetic Targets: Epigenetic regulators, such as histone deacetylases (HDACs) and methyltransferases, are increasingly important drug targets, particularly in oncology. Given the scaffold's aromatic, nitrogen-rich structure, screening libraries of derivatives against a panel of epigenetic targets could yield novel modulators of gene expression.
Targeting Protein-Protein Interactions (PPIs): The relatively rigid and planar structure of the imidazopyrazine core makes it an attractive starting point for designing inhibitors of protein-protein interactions. Future work could involve elaborating the scaffold to mimic key residues at the interface of disease-relevant PPIs, such as those involved in cancer cell survival or inflammatory signaling.
Design and Synthesis of Complex Architectures Incorporating the this compound Motif
The bromine atom at the C2 position is a key functional handle that enables the use of this compound as a versatile building block for more complex molecular architectures. Future research will capitalize on modern synthetic methods to construct novel and elaborate structures.
Advanced Cross-Coupling Reactions: The bromo group is ideally suited for a wide array of palladium-catalyzed cross-coupling reactions. While Suzuki coupling has been utilized, future work will undoubtedly expand to include Sonogashira (alkyne introduction), Buchwald-Hartwig (C-N bond formation), Heck (alkene introduction), and Stille couplings. nih.govmdpi.com This will allow for the systematic installation of a vast range of chemical functionalities to probe structure-activity relationships.
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a central fragment in FBDD. By linking it to other small, weakly binding fragments that interact with adjacent pockets on a protein target, it is possible to construct highly potent and selective inhibitors. The bromo-handle is perfect for executing such fragment-linking strategies.
Synthesis of Bivalent Molecules (PROTACs): A highly innovative future direction is the incorporation of the scaffold into Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. A derivative of this compound that binds to a novel target could be linked, via its bromo-position, to a known E3 ligase binder, creating a novel therapeutic agent that works by targeted protein degradation rather than inhibition.
Click Chemistry and Bio-conjugation: The bromo-substituent can be converted to an azide (B81097) or alkyne, enabling the use of highly efficient and bio-orthogonal "click" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com This would facilitate the straightforward conjugation of the scaffold to other molecules, including peptides, polymers, or fluorescent dyes, to create chemical probes, targeted drug delivery systems, or diagnostic agents.
Q & A
Q. Key Data :
| Method | Catalyst/Solvent | Yield Range | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | TFA/DMSO | 60–95% | |
| Suzuki cross-Coupling | Pd(OAc)₂/XPhos | 70–85% | |
| Iodine-catalyzed MCR | I₂/EtOH | 75–90% |
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Basic Research Question
Structural validation relies on:
- NMR Spectroscopy : and NMR identify substituent positions and ring proton environments. For example, NMR of 8x (a derivative) shows aromatic protons at δ 7.2–8.5 ppm .
- HRMS (ESI-QTOF) : Accurate mass determination confirms molecular formulas (e.g., [M + Na] for 8c: observed 324.0912 vs. calculated 324.0907) .
- X-ray Crystallography : Resolves regiochemistry, as seen in 8c (CCDC 1919367), where the dihedral angle between fused rings was 16.2° .
Q. Key Data :
| Compound | Melting Point (°C) | NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 8x | 217.0–217.2 | 8.35 (s, 1H), 7.82 (d, 2H) | 524.0123 |
| 8c | 127.1 | 7.65 (d, 2H), 6.95 (s, 1H) | 324.0912 |
What are the primary biological activities reported for imidazo[1,2-a]pyrazine derivatives?
Basic Research Question
Key activities include:
- Phosphodiesterase (PDE) Inhibition : 5-Bromo derivatives (e.g., 5-bromoimidazo[1,2-a]pyrazine) enhance cAMP levels, showing positive inotropic effects in cardiac tissues .
- Anti-inflammatory Action : Hybrid pyrazole-imidazo[1,2-a]pyrazine derivatives reduce sepsis-induced acute lung injury (ALI) via NF-κB pathway modulation .
- Antitumor Potential : Imidazo[1,2-a]pyrazines with methyl/pyridyl substituents exhibit MICs of 1–9 μM against bacterial models, suggesting scaffold flexibility for drug design .
Q. Advanced Insight :
- Telomerase Inhibition : Certain derivatives (unpublished) show selective telomerase inhibition, relevant in cancer therapy .
- α-Adrenergic Receptor Binding : Piperazinyl-substituted derivatives (e.g., compound 2a) exhibit α2-receptor selectivity (70x over α1), comparable to mianserin .
How does the position of bromine and methyl substituents influence reactivity and biological activity?
Advanced Research Question
Q. Contradictions :
- C8-Bromo : In cardiac studies, 5-bromo derivatives increase cAMP, but C8-substituted analogs may reduce affinity for PDE isoforms due to steric hindrance .
What methodological challenges arise in achieving regioselectivity during electrophilic substitution?
Advanced Research Question
- Competitive Isomer Formation : Unsymmetrical diamines (e.g., 4-fluoro-o-phenylenediamine) yield regioisomers (e.g., 8c vs. 8e), requiring chromatography or crystallography for separation .
- Catalyst Optimization : Iodine (5 mol%) in MCRs improves yields of C3-substituted derivatives, while FeCl₃ results in poor regiocontrol .
- Solvent Effects : TFA/DMSO favors cyclization, but DBSA/toluene is preferred for electron-deficient substrates (e.g., nitro groups) to avoid side reactions .
How can sequential Pd-catalyzed cross-coupling and C-H functionalization optimize trisubstituted derivatives?
Advanced Research Question
A one-pot protocol enables:
Suzuki Coupling : Introduce aryl/vinyl groups at C6 using Pd(OAc)₂/XPhos (e.g., 8-(2,4-dichlorophenyl) derivatives) .
Direct C-H Arylation : Functionalize C3 with electron-rich aryl halides (e.g., 3-benzylamino derivatives) under aerobic conditions .
Methylthioether Activation : Subsequent cross-coupling at C8 (e.g., Kumada or Negishi reactions) yields 3,6,8-trisubstituted scaffolds .
Q. Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 85% |
| C-H Arylation | PdCl₂, AgOAc, DMA, 120°C | 78% |
| Methylthio Coupling | Ni(COD)₂, dtbbpy, THF | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
